![molecular formula C18H18N4OS B12934356 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832076-07-0](/img/structure/B12934356.png)
4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step reactions. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone to obtain pyrimidopyrimidines, which undergo nucleophilic substitution reactions with aniline to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aniline. Reaction conditions vary depending on the desired transformation but often involve refluxing in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and analgesic properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may act as a tyrosine kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Morpholinyl)-6-phenylthieno(2,3-d)pyrimidine: Similar structure but with a phenyl group instead of a thiophene ring.
Thiophene-linked pyrimidopyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is unique due to the presence of both morpholine and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
832076-07-0 |
|---|---|
Fórmula molecular |
C18H18N4OS |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-(4-morpholin-4-yl-6-thiophen-2-ylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C18H18N4OS/c19-14-5-3-13(4-6-14)18-20-15(16-2-1-11-24-16)12-17(21-18)22-7-9-23-10-8-22/h1-6,11-12H,7-10,19H2 |
Clave InChI |
DPOSEQCJISNEPU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=C2)C3=CC=CS3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


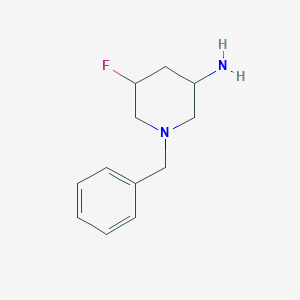
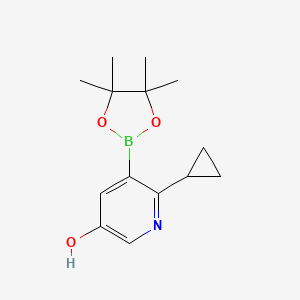
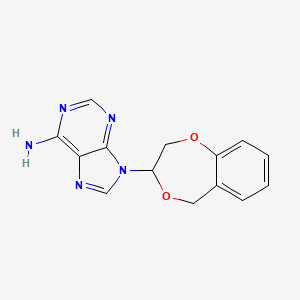
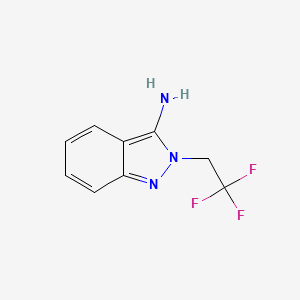
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
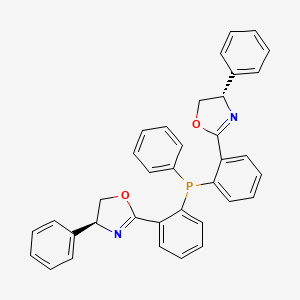
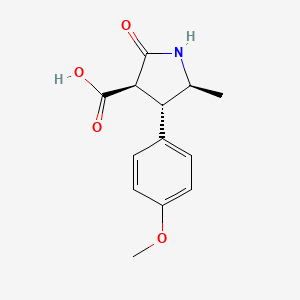
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
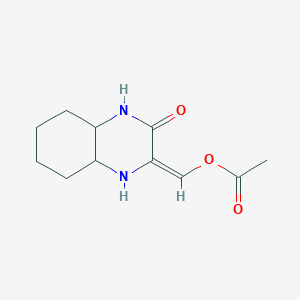
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

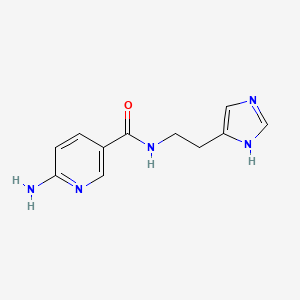

![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)
